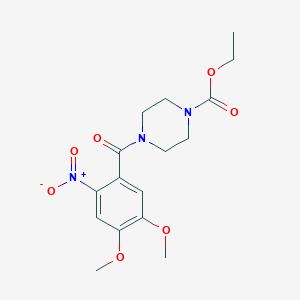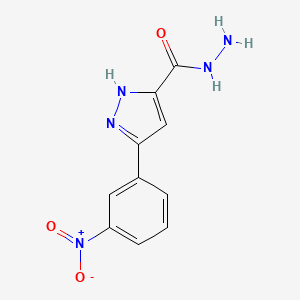![molecular formula C13H17N5 B15039796 N-{(E)-[4-(diethylamino)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B15039796.png)
N-{(E)-[4-(diethylamino)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a triazole ring, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE can be achieved through the condensation reaction between N,N-diethylaniline and 4-amino-1,2,4-triazole in the presence of an appropriate aldehyde. The reaction is typically carried out in a solvent such as methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Formation of N,N-diethyl-4-[(4H-1,2,4-triazol-4-yl)amino]aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE involves its interaction with various molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]BENZENE
- N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]TOLUENE
Uniqueness
N,N-DIETHYL-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE is unique due to its specific substitution pattern and the presence of both diethylamino and triazole groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17N5 |
|---|---|
Molecular Weight |
243.31 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline |
InChI |
InChI=1S/C13H17N5/c1-3-17(4-2)13-7-5-12(6-8-13)9-16-18-10-14-15-11-18/h5-11H,3-4H2,1-2H3/b16-9+ |
InChI Key |
WSGBPNOYRWKJBL-CXUHLZMHSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C=NN=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B15039714.png)
![ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B15039721.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B15039723.png)
![3-chloro-N-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15039728.png)

![12-(3-bromo-4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B15039741.png)
![7-[(2,4-dichlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B15039748.png)
![5-(2-Chlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15039749.png)
![[5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B15039764.png)
![5-({3-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B15039775.png)

![[(5E)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15039792.png)
![(2E,5Z)-3-Cyclohexyl-5-({4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B15039809.png)
![2-{[(4-Chloro-3-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15039812.png)
